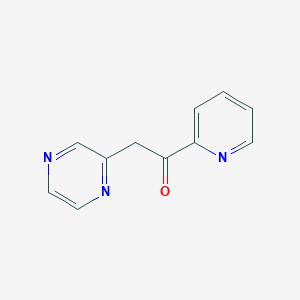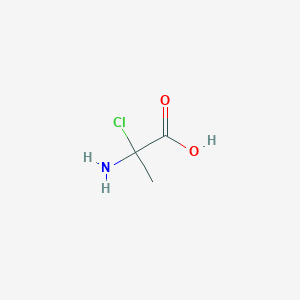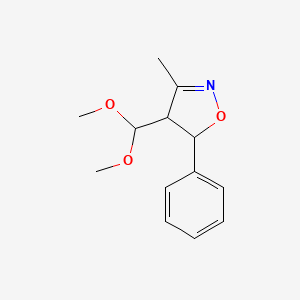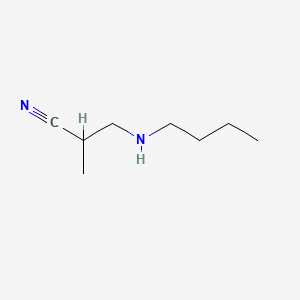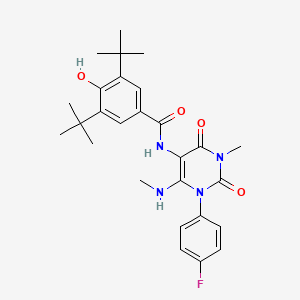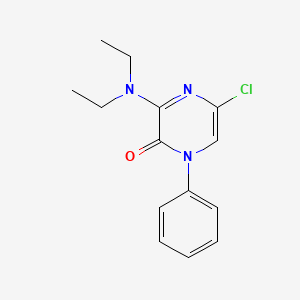
2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyrazinone core substituted with a chloro group, a diethylamino group, and a phenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one typically involves the reaction of 5-chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the cyclization of 3-(diethylamino)-1-phenylpyrazin-2(1H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions: 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazinone products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrazinone
特性
CAS番号 |
139706-32-4 |
|---|---|
分子式 |
C14H16ClN3O |
分子量 |
277.75 g/mol |
IUPAC名 |
5-chloro-3-(diethylamino)-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C14H16ClN3O/c1-3-17(4-2)13-14(19)18(10-12(15)16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChIキー |
SUUUXPIJNMVZJQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=CN(C1=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


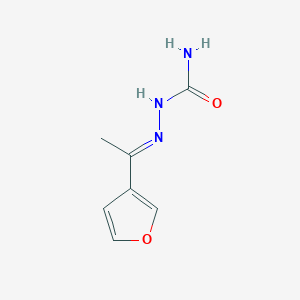

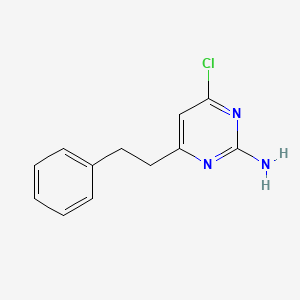
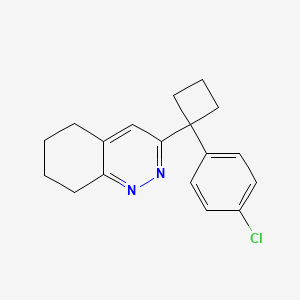
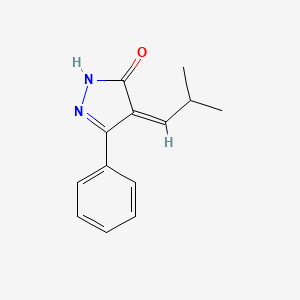
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)

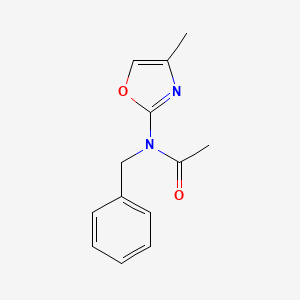
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
